

# Chemical structure and properties of Cyp11B2-IN-1

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## Compound of Interest

Compound Name: Cyp11B2-IN-1

Cat. No.: B8738503

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## Cyp11B2-IN-1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cyp11B2-IN-1** is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. This document provides a detailed examination of the chemical structure, physicochemical properties, and biological activity of **Cyp11B2-IN-1**. It includes a summary of its inhibitory potency and selectivity, alongside available in vivo data. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cardiovascular disease, endocrinology, and drug discovery.

### Chemical Structure and Properties

**Cyp11B2-IN-1** is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C18H18FN3O	[1][2][3]
Molecular Weight	311.35 g/mol	[1][2][3]
CAS Number	1356479-78-1	[1][2][3]
Appearance	Off-white to light yellow solid	[2]
SMILES	OC(C) (C)C1=CC(C2=NC3=CC=C(F) C=C3N2C4CC4)=CN=C1	[2]
Relative Density	1.34 g/cm3 (Predicted)	[3]

## Biological Activity and Mechanism of Action

**Cyp11B2-IN-1** functions as a highly potent inhibitor of CYP11B2, the terminal enzyme responsible for aldosterone synthesis in the adrenal cortex. Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance, making its synthesis a key target for therapeutic intervention in cardiovascular and renal diseases.

The primary mechanism of action of **Cyp11B2-IN-1** is the direct inhibition of the enzymatic activity of CYP11B2. This leads to a reduction in the production of aldosterone. The inhibitory activity of **Cyp11B2-IN-1** has been quantified through in vitro assays, with key data presented below.

### In Vitro Inhibitory Activity

Target Enzyme	IC50 (nM)	Reference
CYP11B2 (Aldosterone Synthase)	2.3	[1][2][3][4]
CYP11B1 (Steroid 11-beta-hydroxylase)	142	[1][2][3][4]
CYP19A1 (Aromatase)	1021	[3]

The data demonstrates that **Cyp11B2-IN-1** is a highly selective inhibitor of CYP11B2, with approximately 62-fold greater potency for CYP11B2 over the closely related enzyme CYP11B1. This selectivity is critical for minimizing off-target effects, particularly the disruption of cortisol biosynthesis, which is regulated by CYP11B1.

## In Vivo Pharmacodynamics

In a rhesus monkey pharmacodynamic model, intravenous administration of **Cyp11B2-IN-1** resulted in a dose-dependent reduction in aldosterone levels.<sup>[2][3]</sup> Notably, these effects were observed without a significant impact on cortisol levels, further confirming the selectivity of the inhibitor in a living system.<sup>[2][3]</sup>

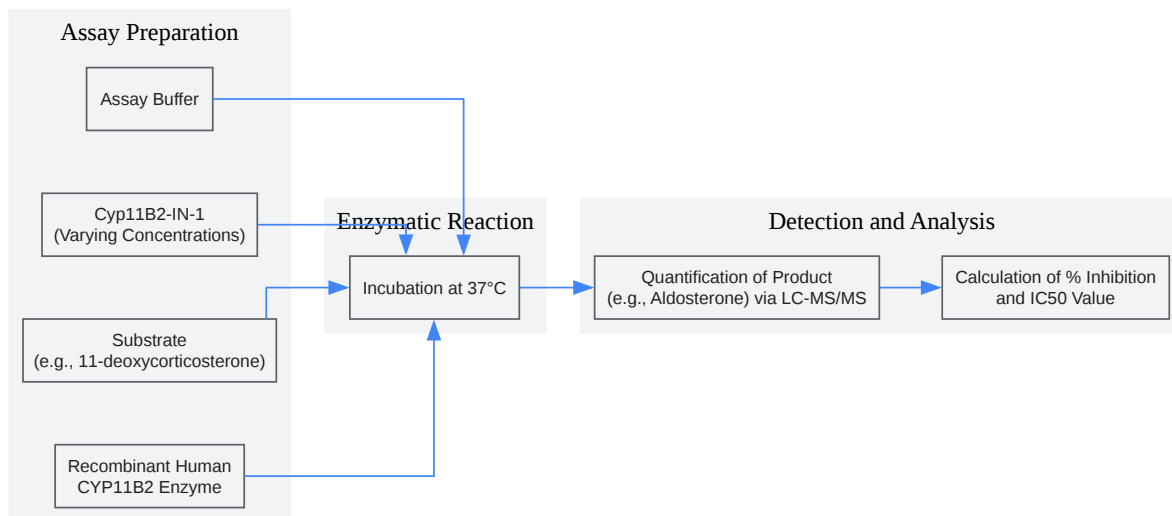
Dose (i.v.)	Aldosterone AUC Reduction	Reference
0.01 mg/kg	62%	<sup>[2][3]</sup>
0.3 mg/kg	95%	<sup>[2][3]</sup>

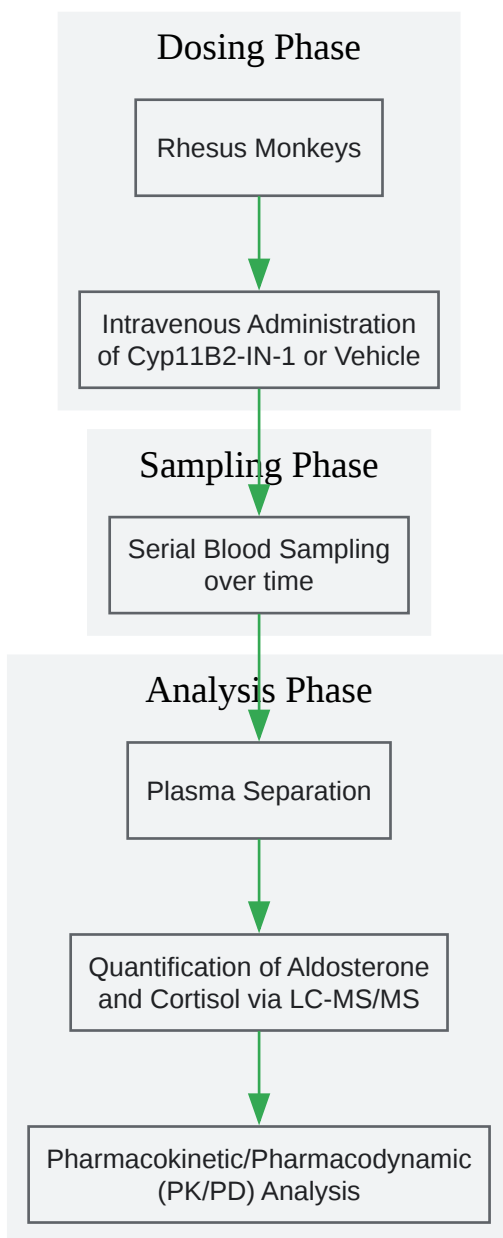
## Experimental Protocols

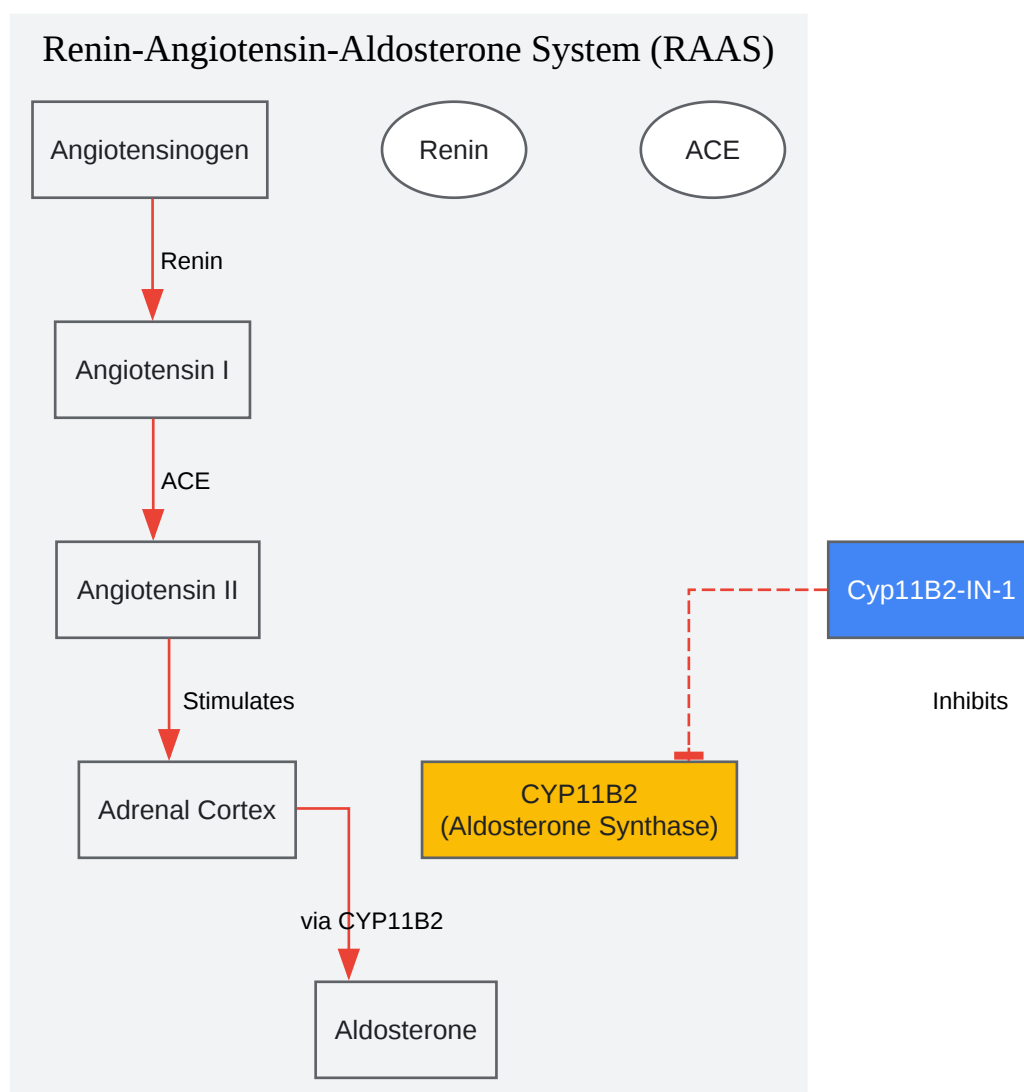
While specific, detailed experimental protocols from the primary literature are not publicly available, the following represent standard methodologies for the key experiments cited.

## In Vitro Enzyme Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of a compound against a cytochrome P450 enzyme like CYP11B2 involves a cell-free enzymatic assay.







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